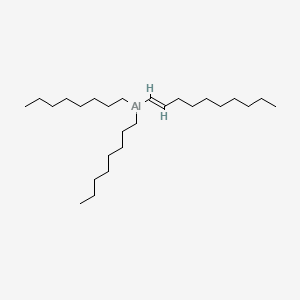
(E)-Dec-1-enyldioctylaluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Dec-1-enyldioctylaluminum is an organoaluminum compound characterized by the presence of a double bond between the first and second carbon atoms in the decyl chain, with two octyl groups attached to the aluminum atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Dec-1-enyldioctylaluminum typically involves the reaction of dec-1-ene with dioctylaluminum hydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a solvent like toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of (E)-Dec-1-enyldioctylaluminum follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(E)-Dec-1-enyldioctylaluminum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum alkoxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The compound can undergo substitution reactions where the octyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like oxygen or peroxides are used under controlled conditions to oxidize (E)-Dec-1-enyldioctylaluminum.
Reduction: Hydrogen gas or hydride donors are commonly used in reduction reactions.
Substitution: Halogenated compounds or organometallic reagents are used in substitution reactions.
Major Products Formed
Oxidation: Aluminum alkoxides and other oxidized derivatives.
Reduction: Reduced aluminum compounds and hydrocarbons.
Substitution: New organoaluminum compounds with different alkyl or aryl groups.
Scientific Research Applications
(E)-Dec-1-enyldioctylaluminum has several applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-Dec-1-enyldioctylaluminum involves its ability to form stable complexes with various substrates. The aluminum atom acts as a Lewis acid, facilitating the formation of these complexes. The molecular targets and pathways involved depend on the specific application, but generally include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to the aluminum atom.
Diisobutylaluminum hydride: Contains two isobutyl groups and a hydride attached to the aluminum atom.
Methylaluminoxane: A polymeric organoaluminum compound used as a co-catalyst in polymerization reactions.
Uniqueness
(E)-Dec-1-enyldioctylaluminum is unique due to the presence of the double bond in the decyl chain, which imparts distinct reactivity compared to other organoaluminum compounds. This feature allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
CAS No. |
62493-32-7 |
|---|---|
Molecular Formula |
C26H53Al |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
[(E)-dec-1-enyl]-dioctylalumane |
InChI |
InChI=1S/C10H19.2C8H17.Al/c1-3-5-7-9-10-8-6-4-2;2*1-3-5-7-8-6-4-2;/h1,3H,4-10H2,2H3;2*1,3-8H2,2H3; |
InChI Key |
UWJGEOKDDWFZCQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/[Al](CCCCCCCC)CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=C[Al](CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


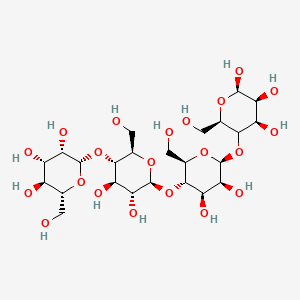
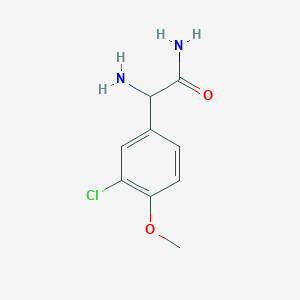


![4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one](/img/structure/B13761585.png)
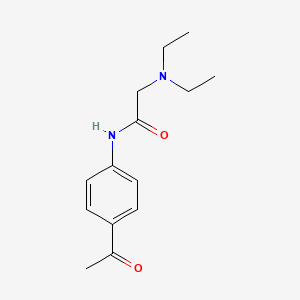
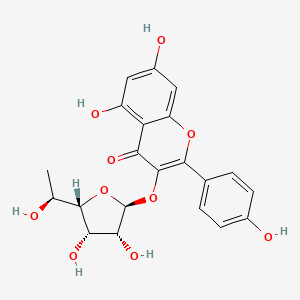

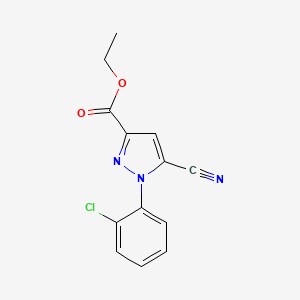
![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)
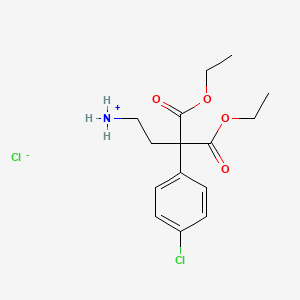
![diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride](/img/structure/B13761640.png)
![tert-butyl-[(3Z)-5-[tert-butyl(dimethyl)silyl]oxy-3-[(2Z)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13761648.png)
![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)
